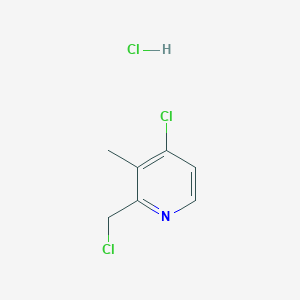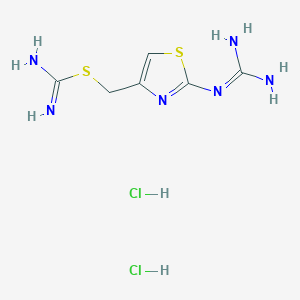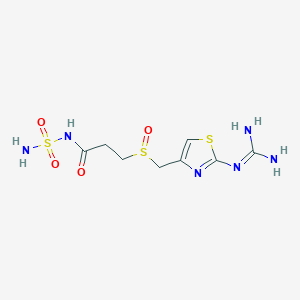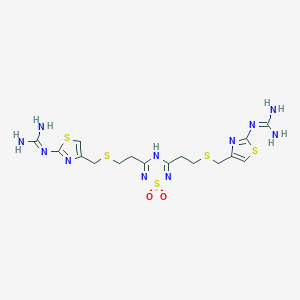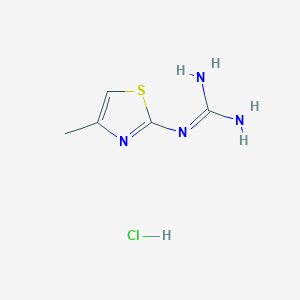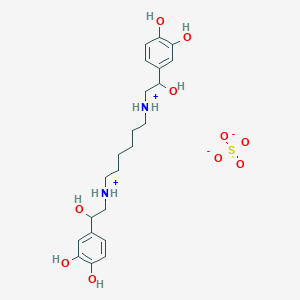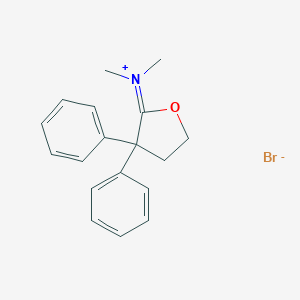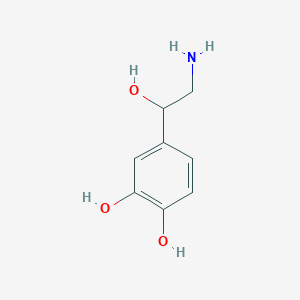
4-(2-Amino-1-hydroxyethyl)benzène-1,2-diol
Vue d'ensemble
Description
Norepinephrine, DL- is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine. Norepinephrine acts directly on the alpha- and beta-adrenergic receptors. Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action. It is also used as a potent inotropic and chronotropic stimulator of the heart mediated through its beta-1 adrenergic action.
Norepinephrine, also known as arterenol or noradrenaline, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Norepinephrine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Norepinephrine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Norepinephrine participates in a number of enzymatic reactions. In particular, Norepinephrine can be converted into norepinephrine; which is catalyzed by the enzyme sodium-dependent noradrenaline transporter. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, norepinephrine is involved in the cocaine action pathway, the remifentanil action pathway, the dezocine action pathway, and the propoxyphene action pathway. Norepinephrine is also involved in several metabolic disorders, some of which include aromatic L-aminoacid decarboxylase deficiency, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Norepinephrine is a potentially toxic compound.
Noradrenaline is a catecholamine in which C-1 of the aminoethyl side-chain is hydroxy-substituted. It has a role as a human xenobiotic metabolite.
Applications De Recherche Scientifique
Propriétés chimiques
“4-(2-Amino-1-hydroxyethyl)benzène-1,2-diol” a la formule chimique C₈H₁₁NO₃. Son point de fusion est d'environ 220 °C (se décompose). Le composé doit être conservé au réfrigérateur .
Diffusion dans l'eau
Ce composé a été étudié pour son coefficient de diffusion dans l'eau . Comprendre le coefficient de diffusion peut être crucial dans divers domaines tels que les sciences de l'environnement, où il peut aider à prédire comment le composé se propagera dans les milieux aquatiques.
Utilisation dans l'industrie pharmaceutique
Dans l'industrie pharmaceutique, “this compound” est utilisé comme agoniste des récepteurs adrénergiques . Les récepteurs adrénergiques sont une classe de récepteurs couplés aux protéines G qui sont la cible de nombreuses catécholamines comme la noradrénaline et l'adrénaline produites par le corps, mais aussi de nombreux médicaments.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol are not fully elucidated. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to react with iron (III) in anaerobic acid solution, yielding iron (II) and the semiquinone form of noradrenaline .
Cellular Effects
Related compounds have been shown to modulate pro-inflammatory cytokines and inhibit the production of certain chemokines .
Molecular Mechanism
It is known to undergo reactions with iron (III), leading to the formation of iron (II) and the semiquinone form of noradrenaline .
Temporal Effects in Laboratory Settings
Its diffusion coefficient in water has been measured, providing some insight into its behavior over time .
Metabolic Pathways
The metabolic pathways involving 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol are not well-characterized. It is known to react with iron (III) in a reaction that yields iron (II) and the semiquinone form of noradrenaline .
Transport and Distribution
Its diffusion coefficient in water has been measured, which may provide some insight into its transport properties .
Propriétés
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLSHLFXELFNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858964 | |
| Record name | (+/-)-Norepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-65-8, 586-17-4 | |
| Record name | (±)-Norepinephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dl-Norepinephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Arterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Norepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-4-(2-amino-1-hydroxyethyl)pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORADRENALINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K294OAI79V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The first paper describes a complex interaction between norepinephrine and iron(III). What is the significance of this reaction in a biological context?
A1: The reaction between norepinephrine and iron(III) is particularly relevant in the context of oxidative stress. [] Norepinephrine, a catecholamine neurotransmitter, can undergo oxidation, particularly in the presence of metal ions like iron(III). This oxidation can generate reactive oxygen species (ROS), which are implicated in various pathological conditions, including neurodegenerative diseases. Understanding the kinetics and mechanisms of this reaction provides insights into how oxidative stress might contribute to cellular damage.
Q2: The second paper highlights the enantioselective synthesis of (S)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol. Why is chirality important in the context of drug development, and how does this research contribute?
A2: Chirality, the existence of mirror-image forms of a molecule, is crucial in drug development because the two enantiomers of a chiral drug can interact differently with biological targets. This difference in interaction can lead to significant variations in pharmacological activity, toxicity, and even metabolic pathways. [] The research showcasing the enantioselective synthesis of (S)-norepinephrine, the enantiomer of the naturally occurring neurotransmitter, provides a valuable tool for studying the specific biological effects of each enantiomer. This deeper understanding of enantioselective activity is critical for designing safer and more effective drugs.
Q3: What analytical techniques are typically employed to study the kinetics of reactions involving 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol, as described in the first paper?
A3: The kinetic study referenced utilized UV-Vis spectrophotometry to monitor the reaction between norepinephrine and iron(III). [] The researchers tracked changes in absorbance at specific wavelengths (714 nm for complex formation and 380 nm for quinone decomposition) to determine reaction rates and elucidate the underlying mechanisms. This widely accessible spectroscopic method allows for real-time monitoring of reaction progress, providing valuable data for understanding complex reaction kinetics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


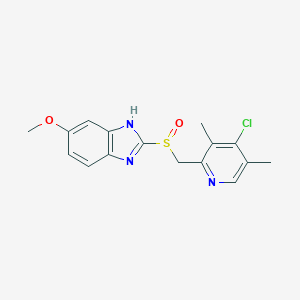


![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)
